molecular formula C10H5F4N B13028821 4-Fluoro-7-(trifluoromethyl)quinoline

4-Fluoro-7-(trifluoromethyl)quinoline

Cat. No.: B13028821
M. Wt: 215.15 g/mol
InChI Key: NFKQOVRIORLEBA-UHFFFAOYSA-N
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Description

4-Fluoro-7-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the nucleophilic fluoro-dechlorination of 4,7-dichloroquinoline . These reactions are carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic substitution of fluorine atoms.

    Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling.

    Oxidation and Reduction Reactions: These reactions modify the quinoline ring and its substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and interact with biological molecules. This compound’s unique structure allows it to bind effectively to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKQOVRIORLEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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